molecular formula C13H13NO B12891061 1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 87388-54-3

1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B12891061
CAS No.: 87388-54-3
M. Wt: 199.25 g/mol
InChI Key: DVMCAOCVIPMJJI-UHFFFAOYSA-N
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Description

1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one is a pyrrole-derived ketone featuring a 3-methylphenyl substituent at the pyrrole ring’s 4-position and an acetyl group at the 3-position. Pyrroles are known for their electron-rich aromatic systems, enabling diverse reactivity and interactions with biological targets.

Properties

CAS No.

87388-54-3

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-[4-(3-methylphenyl)-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C13H13NO/c1-9-4-3-5-11(6-9)13-8-14-7-12(13)10(2)15/h3-8,14H,1-2H3

InChI Key

DVMCAOCVIPMJJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CNC=C2C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-methylphenylhydrazine with an α,β-unsaturated ketone under acidic conditions can lead to the formation of the desired pyrrole derivative. The reaction typically requires a catalyst such as acetic acid and is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of 1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Formation of pyrrole derivatives with higher oxidation states.

    Reduction: Formation of 1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanol.

    Substitution: Introduction of various substituents on the aromatic ring, leading to a wide range of functionalized derivatives.

Scientific Research Applications

1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs, substituent effects, and empirical data from synthesized derivatives. Key differences in substituent positioning, functional groups, and physicochemical properties are highlighted.

Pyrrole-Based Analogs

2.1.1 Substituent Variations on the Phenyl Ring
  • 1-[4-(4-Methyl-1H-pyrazol-3-yl)phenyl]ethan-1-one ():

    • Differs by replacing the pyrrole ring with a pyrazole moiety.
    • The 4-methylpyrazole substituent enhances lipophilicity compared to the 3-methylphenyl group in the target compound.
    • Methyl positioning on the pyrazole ring influences biological activity, suggesting that substituent location is critical for target interactions.
  • (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one ():

    • Shares a pyrrole core but includes a benzoyl group and an α,β-unsaturated ketone.
    • The extended conjugation system may enhance UV absorption and redox activity, differing from the simpler acetyl group in the target compound.
2.1.2 Functional Group Modifications
  • 1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one (): Replaces the pyrrole with a dihydrooxazole ring.

Pyrazole and Piperidine Derivatives

  • 1-[4-(Piperidin-1-yl)phenyl]ethan-1-one (): Features a piperidine ring instead of pyrrole. The basic piperidine nitrogen introduces pH-dependent solubility, contrasting with the neutral pyrrole ring. Used as a precursor for enaminone synthesis, indicating higher reactivity toward nucleophilic additions compared to pyrrole derivatives.
  • 1-(1-Methylpyrrolidin-3-yl)ethan-1-one ():

    • A saturated pyrrolidine analog.
    • The lack of aromaticity reduces conjugation effects, leading to weaker intermolecular interactions but enhanced stability.

Phenyl-Substituted Derivatives

2.3.1 Halogen and Trifluoromethyl Variations
  • 1-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one ():

    • Fluorine and trifluoromethyl groups increase electronegativity and metabolic stability.
    • Positional isomerism (3-fluorophenyl vs. 4-fluorophenyl) affects dipole moments and bioavailability.
  • 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one (): Methylthio and trifluoromethyl groups enhance hydrophobic interactions in biological membranes. The propanone chain lengthens the molecule, altering steric effects compared to acetyl-substituted analogs.
2.3.2 Sulfonyl and Methoxy Modifications
  • 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (): Methoxy and sulfonyl groups introduce hydrogen-bonding and polar interactions. Higher melting point (149–151°C) compared to non-sulfonylated analogs due to increased crystallinity.

Data Tables: Key Comparative Properties

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Properties Reference
1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one Pyrrole 3-MePh, acetyl N/A N/A Electron-rich, potential bioactivity Target Compound
1f () Pyrrole 4-(Chloromethyl)phenyl 137.3–138.5 53 White solid, halogenated hydrophobe
QD10 () Piperazine-linked Benzoyl, piperazine 148.4–151.4 62 Dual H3 receptor/antioxidant activity
6c () Oxazole 4,5-Dihydrooxazol-2-yl N/A 53 Yellow solid, dihydrooxazole core

Table 2: Substituent Effects on Bioactivity

Compound Class Substituent Observed Impact Reference
Pyrazole derivatives () 4-Methyl vs. 1-Ethyl Ethyl enhances lipophilicity
Phenyl-propanones () CF3 vs. Cl CF3 improves metabolic stability
Piperidine analogs () Piperidine vs. pyrrole Basic nitrogen increases solubility

Biological Activity

1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one, also known as 1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone, is a compound belonging to the pyrrole class, characterized by its unique structural features that include a tolyl group and an ethanone functional group. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The molecular formula of 1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one is C15H15N, with a molecular weight of approximately 185.24 g/mol. Its structure can be summarized as follows:

Property Details
Molecular Formula C15H15N
Molecular Weight 185.24 g/mol
Functional Groups Pyrrole, Ketone

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Paal-Knorr Synthesis: Involves the reaction of 1,4-dicarbonyl compounds with ammonia or amines under acidic conditions to form the pyrrole ring.
  • Substitution Reactions: The attachment of the tolyl group can be accomplished via coupling reactions.

Antimicrobial Properties

Research has indicated that derivatives of pyrrole exhibit significant antimicrobial properties. A study examining various pyrrole-based compounds found that certain derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with MIC values as low as 0.0039 mg/mL were effective against Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy
A comparative study on pyrrole derivatives highlighted that specific modifications to the pyrrole ring could enhance antimicrobial activity. The following table summarizes the MIC values for selected pyrrole derivatives:

Compound MIC (mg/mL) Target Bacteria
1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one0.025Staphylococcus aureus
2,6-Dipyrrolidino-1,4-dibromobenzene0.0039Escherichia coli
2,4,6-Tripyrrolidinochlorobenzene0.0125Bacillus subtilis

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that pyrrole derivatives may possess anticancer activities. A study focusing on alkaloids derived from pyrroles indicated that some compounds exhibited cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis .

The biological activity of 1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one is thought to be linked to its ability to interact with various biological targets:

  • Antimicrobial Mechanism: The presence of the nitrogen atom in the pyrrole ring may facilitate interactions with bacterial cell membranes or enzymes critical for bacterial survival.
  • Anticancer Mechanism: The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation or inhibition of specific kinases involved in cell proliferation.

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